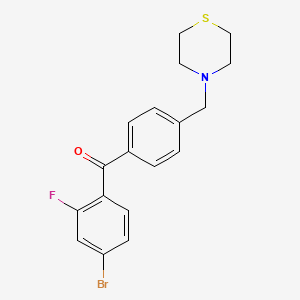

4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone

Description

Fundamental Structural Parameters

4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone exhibits a distinctive molecular architecture characterized by its dual-ring benzophenone core with strategically positioned substituents that significantly influence its overall structural properties. The compound possesses the molecular formula C₁₈H₁₇BrFNOS with a molecular weight of 394.3 grams per mole, reflecting the substantial molecular mass contributed by the halogen substituents and the thiomorpholine heterocycle. The Chemical Abstracts Service registry number 898783-02-3 uniquely identifies this compound in chemical databases, facilitating precise identification and referencing in scientific literature. The International Union of Pure and Applied Chemistry systematic name (4-bromo-2-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone accurately describes the complete structural arrangement and substitution pattern.

The crystallographic characteristics of related benzophenone derivatives provide valuable insights into the expected solid-state behavior of this compound. Studies of similar brominated benzophenone structures reveal that these compounds typically adopt specific crystal packing arrangements that are influenced by the presence of halogen substituents. The polymorphic behavior observed in related compounds, such as 4-bromobenzophenone, suggests that this compound may also exhibit multiple crystalline forms depending on crystallization conditions. Research on 4-bromobenzophenone has identified both monoclinic and triclinic polymorphs with distinct space groups and lattice parameters, indicating that halogen-substituted benzophenones can adopt multiple stable crystal structures.

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQZUIOMSMUZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642931 | |

| Record name | (4-Bromo-2-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-02-3 | |

| Record name | (4-Bromo-2-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Halogenated Benzophenone Intermediates

The initial step involves preparing the 4-bromo-2-fluorobenzophenone or related halogenated benzophenone derivatives. This can be achieved by:

- Halogenation and fluorination of benzophenone derivatives or

- Cross-coupling reactions starting from 4-bromo-2-fluorobenzoic acid or its esters

For example, 4-bromo-2-fluorobenzoic acid can be converted into ethyl 4-bromo-2-fluorobenzoate using carbodiimide coupling agents such as EDCI in the presence of DMAP in dichloromethane at room temperature, achieving yields around 90% (Table 1).

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 1. Esterification of 4-bromo-2-fluorobenzoic acid | EDCI, DMAP, EtOH, DCM, 20°C, 20 h | 90% | High yield, mild conditions |

| 2. Conversion to acid chloride | Thionyl chloride, EtOH, 0-70°C, overnight | 90% | Acid chloride intermediate for further reactions |

Introduction of Thiomorpholinomethyl Group

The thiomorpholinomethyl group is introduced typically via nucleophilic substitution or palladium-catalyzed cross-coupling reactions involving:

- Reaction of halogenated benzophenone intermediates with thiomorpholine or its derivatives

- Use of bases such as cesium carbonate and palladium catalysts (e.g., bis(tri-tert-butylphosphine)palladium) under inert atmosphere and elevated temperatures (e.g., 110-130°C) to facilitate coupling

A representative procedure involves mixing the halogenated benzophenone intermediate with thiomorpholine in toluene, adding cesium carbonate and palladium catalyst, and stirring under nitrogen at 130°C for several hours, followed by workup and purification.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 3. Palladium-catalyzed coupling | Thiomorpholine, Cs2CO3, Pd catalyst, toluene, 130°C, 6 h | Moderate to good | Requires inert atmosphere, microwave or oil bath heating |

| 4. Purification | Column chromatography or recrystallization | - | Ensures high purity |

Alternative Synthetic Routes

- Some methods start from 2-fluoro-4-bromotrifluoromethoxybenzene intermediates, which undergo further transformations including diazotization and fluoroborate formation, followed by thermolysis to yield fluorinated bromobenzene derivatives.

- The use of coupling agents like HATU in DMF with triethylamine can facilitate amide bond formation in related benzophenone derivatives, which may be adapted for thiomorpholinomethyl introduction.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Esterification | 4-bromo-2-fluorobenzoic acid | EDCI, DMAP, EtOH, DCM, 20°C, 20 h | 90 | Mild, high yield |

| 2 | Acid chloride formation | Ethyl 4-bromo-2-fluorobenzoate | Thionyl chloride, EtOH, 0-70°C, overnight | ~90 | Prepares reactive intermediate |

| 3 | Palladium-catalyzed coupling | Halogenated benzophenone intermediate | Thiomorpholine, Cs2CO3, Pd catalyst, toluene, 130°C, 6 h | Moderate to good | Requires inert atmosphere |

| 4 | Purification | Crude product | Column chromatography or recrystallization | - | Ensures purity |

Research Findings and Considerations

- Reaction Yields: The esterification and acid chloride formation steps typically yield above 85-90%, while the palladium-catalyzed coupling step yields vary depending on catalyst loading, temperature, and reaction time but generally achieve moderate to good yields.

- Reaction Conditions: Strict control of temperature and inert atmosphere is critical during palladium-catalyzed steps to prevent catalyst deactivation and side reactions.

- Solvent Choice: Dichloromethane and toluene are commonly used solvents for esterification and coupling reactions, respectively, due to their ability to dissolve reactants and facilitate reaction kinetics.

- Purification: Column chromatography on silica gel is the preferred method to isolate the final product with high purity, essential for subsequent applications.

- Safety and Handling: Brominated and fluorinated intermediates require careful handling due to potential toxicity and reactivity; appropriate personal protective equipment and ventilation are mandatory.

Chemical Reactions Analysis

4-Bromo-2-fluoro-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 4-bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone may serve as a lead compound in developing new antimicrobial and anticancer drugs. Compounds with similar structures have been shown to inhibit specific enzymes or disrupt cellular processes in pathogenic organisms. The presence of the thiomorpholine group enhances the compound's ability to interact with biological targets, potentially improving its efficacy against various diseases.

Mechanism of Action

The exact mechanism of action remains to be fully elucidated; however, it is believed that the compound interacts with specific biomolecules, modulating enzyme activities or receptor interactions. The halogen substituents (bromine and fluorine) may enhance reactivity and binding affinity towards biological targets, which is crucial for drug development.

Material Science

Synthesis of Polymers

The compound is also explored for its role in material science, particularly in synthesizing polymers. Its unique chemical properties allow it to be used as an intermediate in creating more complex organic molecules that can be utilized in various industrial applications.

Optical Materials

Due to its structural characteristics, this compound can be employed in producing optical materials. These materials often require compounds with specific photophysical properties, which this compound may provide.

Chemical Research

Intermediate in Organic Synthesis

In synthetic organic chemistry, this compound is utilized as an intermediate for synthesizing a variety of other organic compounds. Its ability to undergo substitution reactions allows chemists to create diverse derivatives that can exhibit different biological activities or physical properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Biological Activity Studies : Investigations into the binding affinity of this compound with various enzymes and receptors have been conducted using techniques like molecular docking simulations and fluorescence spectroscopy. These studies aim to understand how structural modifications affect biological activity and interaction profiles.

- Polymer Synthesis : Research has demonstrated the use of this compound in synthesizing novel polymers with enhanced properties for industrial applications. The incorporation of halogenated groups can improve the thermal stability and mechanical strength of these materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme function. The pathways involved in its mechanism of action depend on the specific biological target being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

| Compound Name (CAS) | Substituents (Position) | Heterocyclic Group | Molecular Formula |

|---|---|---|---|

| 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone | Br (4), F (2) | Thiomorpholinomethyl (4') | C₁₈H₁₆BrFNOS |

| 4-Bromo-2-fluoro-2'-morpholinomethyl benzophenone (898750-86-2) | Br (4), F (2) | Morpholinomethyl (2') | C₁₈H₁₇BrFNO₂ |

| 2,5-Dichloro-4'-thiomorpholinomethyl benzophenone (898783-14-7) | Cl (2,5) | Thiomorpholinomethyl (4') | C₁₈H₁₇Cl₂NOS |

| 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone (898776-71-1) | Br (4), F (2) | Pyrrolidinomethyl (4') | C₁₉H₁₈BrFNO |

| 4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone (N/A) | Br (4), F (2) | Spiro-dioxa-azacycle (4') | C₂₃H₂₄BrFNO₃ |

Key Observations:

Fluorine (F) at the 2-position reduces electron density via its strong electron-withdrawing effect, which may stabilize radical intermediates in photopolymerization applications .

Heterocyclic Group Variations: Thiomorpholinomethyl (S-containing): Introduces sulfur, which may enhance lipophilicity and metabolic stability compared to oxygen-containing morpholinomethyl groups . Spiro-dioxa-azacycle: The rigid spiro structure could reduce conformational flexibility, impacting interactions with biological targets or polymer matrices .

Positional Isomerism :

- Shifting the heterocyclic group from 4' (target compound) to 2' (898750-86-2) alters steric hindrance and electronic distribution, affecting reactivity in crosslinking reactions .

Functional and Application-Based Comparisons

Photochemical Activity

Benzophenone derivatives are widely used as photoinitiators due to their ability to generate radicals upon UV exposure. The target compound’s bromine and fluorine substituents likely shift its absorption to longer wavelengths compared to non-halogenated analogs, enabling activation under milder UV conditions .

Biological Activity

4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzophenone core substituted with bromine and fluorine atoms, alongside a thiomorpholinomethyl group. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity through:

- Covalent Bond Formation: The compound may form covalent bonds with the active sites of enzymes, inhibiting their function.

- Receptor Modulation: It can alter receptor activities, potentially leading to downstream effects in cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer activities. In vitro studies demonstrated that it inhibits the growth of several cancer cell lines, including:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 (Breast) | 8.47 ± 0.18 | Significant growth inhibition after 48h |

| HeLa (Cervical) | 9.22 ± 0.17 | Increased cytotoxicity with prolonged exposure |

| EKVX (Lung) | 25.1 | Broad-spectrum antitumor activity |

These findings suggest that the compound may serve as a promising lead in anticancer drug development .

Comparative Analysis

When compared to other benzophenone derivatives, such as 4-Bromo-2-fluorobenzophenone and 4-Fluoro-4'-thiomorpholinomethyl benzophenone, this compound demonstrates unique advantages due to its combination of functional groups that enhance both reactivity and biological activity.

Case Studies

Several case studies have explored the biological effects of this compound:

- Antitumor Efficacy: A study evaluated its effect on various cancer cell lines using MTT assays, revealing that it significantly reduced cell viability in a dose-dependent manner.

- Mechanistic Insights: Further investigations using fluorescence-activated cell sorting (FACS) indicated that treatment with the compound altered cell cycle progression, leading to increased apoptosis in treated cells .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone, considering the reactivity of its functional groups?

A multi-step synthesis is typically employed. First, construct the benzophenone core via Suzuki-Miyaura cross-coupling between bromo-fluorophenylboronic acid and a brominated aryl halide. The thiomorpholinomethyl group is introduced via nucleophilic substitution of a brominated benzophenone intermediate with thiomorpholine under inert conditions. Key challenges include controlling regioselectivity during substitution and minimizing oxidation of the thioether group. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the product .

Q. How can NMR spectroscopy be optimized to resolve overlapping signals in the characterization of this compound?

Overlapping signals in NMR, particularly in the aromatic region, can be resolved using high-field instruments (≥400 MHz) and 2D techniques (e.g., COSY, HSQC). For NMR, external referencing (CFCl) and decoupling - couplings improve clarity. For thiomorpholine protons, deuterated DMSO-d enhances splitting patterns due to slow exchange .

Q. What safety protocols are critical when handling this compound, given structural similarities to toxic benzophenone derivatives?

Benzophenones are associated with genotoxicity and endocrine disruption. Use fume hoods, nitrile gloves, and closed systems during synthesis. Waste should be neutralized with activated charcoal or oxidized with KMnO under acidic conditions. Regular monitoring of airborne particulates is advised, as per TGA guidelines for benzophenone derivatives .

Advanced Research Questions

Q. How can computational methods like DFT predict the solvatochromic behavior of this compound in different solvents?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model solvent interactions by simulating hydrogen bonding and dipole effects. Compare computed ν(C=O) vibrational shifts with experimental FTIR data in solvents like acetonitrile or alcohols. Discrepancies often arise from solvent clustering, which can be addressed by including explicit solvent molecules in the DFT model .

Table 1: Solvent Effects on ν(C=O) Vibrational Shifts

| Solvent | Experimental Shift (cm) | DFT-Predicted Shift (cm) |

|---|---|---|

| Acetonitrile | 1685 | 1687 |

| Methanol | 1672 | 1669 |

| Chloroform | 1691 | 1689 |

Q. What strategies resolve contradictions between experimental and theoretical vibrational spectra (e.g., FTIR) for this compound?

Contradictions often stem from anharmonicity or solvent dynamics. Use a hybrid approach:

Q. How does the thiomorpholinomethyl group influence catalytic activity in cross-coupling reactions?

The sulfur atom in thiomorpholine can act as a weak coordinating site for transition metals (e.g., Pd), potentially altering reaction pathways. Competitive inhibition studies (e.g., adding thioether analogs) and X-ray absorption spectroscopy (XAS) reveal whether the group participates in metal coordination or stabilizes intermediates via non-covalent interactions .

Methodological Considerations for Data Analysis

Q. What crystallographic techniques are optimal for determining the structure of this compound?

Single-crystal X-ray diffraction using SHELXL (for refinement) and OLEX2 (for visualization) is standard. For twinned crystals, employ the TwinRotMat algorithm in SHELXL. High-resolution data (≤0.8 Å) improves electron density maps for locating fluorine and bromine atoms, which have high scattering factors .

Q. How can time-resolved spectroscopy elucidate photodegradation mechanisms in this compound?

Use femtosecond transient absorption spectroscopy to track excited-state dynamics. Key parameters:

- Monitor thiomorpholine’s sulfur oxidation to sulfoxide under UV light.

- Compare quantum yields in inert (N) vs. oxygenated environments to assess ROS involvement .

Data Contradiction and Reproducibility

Q. Why might synthetic yields vary significantly between laboratories?

Variations arise from:

Q. How can researchers address discrepancies in biological assay results involving this compound?

Standardize assay conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.